(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

Lipophilicity CNS drug design Blood-brain barrier penetration

CNS drug discovery programs require building blocks with predictable brain exposure. This fluorinated tropane methanamine eliminates guesswork: (1) ≥98% HPLC purity reduces false-positive target engagement in chemoproteomics/CETSA workflows. (2) XLogP3 0.7, single HBD, TPSA 29.3 Ų predict superior passive BBB permeability vs. des-methyl analogs. (3) C-3 fluorine blocks oxidative metabolism, enabling paired microsomal stability studies with the non-fluorinated parent. Immediate global shipping from certified stock.

Molecular Formula C9H17FN2
Molecular Weight 172.24 g/mol
CAS No. 2098051-53-5
Cat. No. B1531546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
CAS2098051-53-5
Molecular FormulaC9H17FN2
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)(CN)F
InChIInChI=1S/C9H17FN2/c1-12-7-2-3-8(12)5-9(10,4-7)6-11/h7-8H,2-6,11H2,1H3
InChIKeyZSXQRVAVLGSRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine Procurement & Differentiation


(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2098051-53-5) is a fluorinated bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (tropane) scaffold class, a privileged structural framework in central nervous system (CNS) drug discovery [1]. The compound incorporates a tertiary N-methyl amine, a quaternary C-3 fluorine substituent, and a primary aminomethyl group (C9H17FN2, MW 172.24 g/mol) [2]. Its computed physicochemical profile—XLogP3 of 0.7, a single hydrogen bond donor, and a topological polar surface area (TPSA) of 29.3 Ų—distinguishes it from both its N-desmethyl and non-fluorinated in-class analogs in key drug-likeness parameters relevant to CNS penetration [2].

Fluorinated tropane scaffold for CNS target screening programs
D2/D3/5-HT receptor ligand chemotype per patent platform
98% purity grade supports reproducible SAR and binding assays

Generic Substitution Risks for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine


Within the 8-azabicyclo[3.2.1]octane-3-methanamine chemotype, small structural perturbations produce large changes in physicochemical and pharmacological profiles. The presence or absence of the N-methyl group alters hydrogen bond donor count and basicity, while the C-3 fluorine atom modulates lipophilicity and metabolic stability—both parameters known to critically influence CNS exposure and receptor subtype selectivity in this scaffold class [1]. Interchanging (3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine with its N-desmethyl analog (CAS 2097995-92-9) or the non-fluorinated parent (CAS 1137476-92-6) would therefore alter key molecular descriptors predictive of blood-brain barrier penetration and target engagement, as quantified below [2][3].

Target
N-Me, C3-F: XLogP3 0.7, 1 HBD, TPSA 29.3 Ų
N-Desmethyl
XLogP3 0.2, 2 HBDs, TPSA 38.1 Ų — CNS permeability profile may shift significantly
Non-F
C3 C–H bond — metabolic stability at C-3 may differ; class-level inference, data to verify
Racemic
Stereochemistry undefined — receptor subtype selectivity may not transfer

Quantitative Comparison: (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine vs. Analogs


Lipophilicity vs. N-Desmethyl Analog

The target compound exhibits a computed XLogP3 of 0.7, compared with 0.2 for the N-desmethyl analog (3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 2097995-92-9), representing a 3.5-fold increase in the calculated octanol-water partition coefficient [1][2]. In CNS drug discovery, an XLogP3 in the 1–3 range is generally considered optimal for passive blood-brain barrier permeation; the des-methyl analog (0.2) falls below this window and may exhibit restricted CNS entry, whereas the target compound (0.7) approaches the lower threshold of the favorable range [3].

Lipophilicity vs. N-Desmethyl
Head-to-head
XLogP3 0.7 vs. 0.2
3.5-fold higher
Approaches CNS-favorable range; des-methyl analog falls below reported window.
Computed XLogP3; measured logD data not available for confirmation.
Lipophilicity CNS drug design Blood-brain barrier penetration

Hydrogen Bond Donor Advantage

The target compound possesses 1 hydrogen bond donor (HBD), compared with 2 HBDs for the N-desmethyl analog (3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine [1][2]. The N-methyl substitution eliminates the secondary amine HBD present in the des-methyl analog. In multiparameter optimization for CNS drugs, an HBD count ≤ 2 is desirable; however, each additional HBD imposes an estimated 0.5–1.0 log unit penalty on passive permeability and increases the energetic cost of membrane desolvation [3]. The reduction from 2 to 1 HBDs is therefore a quantifiable advantage for the target compound in CNS-oriented programs.

HBD Count
Head-to-head
1 HBD vs. 2 HBDs
Lower HBD count may reduce desolvation penalty for passive membrane crossing.
CNS MPO framework supports HBD reduction as a selection factor.
Hydrogen bonding Membrane permeability CNS drug-likeness

Polar Surface Area Advantage

The target compound has a computed TPSA of 29.3 Ų, which is 23% lower than the 38.1 Ų of the N-desmethyl analog [1][2]. TPSA is inversely correlated with passive blood-brain barrier permeation, with a widely cited threshold of < 60–70 Ų for favorable CNS penetration and an optimal range below 40 Ų for maximal brain exposure [3]. While both compounds fall within the CNS-favorable range, the target compound's lower TPSA predicts measurably higher passive permeability, consistent with the Central Nervous System Multiparameter Optimization (CNS MPO) scoring framework where lower TPSA contributes additively to a higher desirability score [3].

TPSA
Head-to-head
29.3 vs. 38.1 Ų
23% lower
Lower TPSA correlates with improved passive BBB permeation in CNS MPO scoring.
Both compounds below 70 Ų threshold; target nearer optimal range below 40 Ų.
Polar surface area CNS MPO Blood-brain barrier

Fluorine Substitution for Metabolic Stability

The target compound incorporates a C-3 fluorine substituent that is absent in the non-fluorinated analog (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6; C9H18N2, MW 154.25) [1]. Fluorine substitution at metabolically labile positions is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism: the C–F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol), rendering the fluorinated position resistant to hydroxylation [2]. In the 8-azabicyclo[3.2.1]octane scaffold class, C-3 hydroxylation is a known metabolic pathway; the C-3 fluoro substituent in the target compound is therefore expected to confer enhanced metabolic stability compared to the non-fluorinated parent, although direct comparative microsomal stability data are not yet publicly available for this specific compound pair [2].

C3-F Metabolic Block
Class-level
C–F BDE ~116 kcal/mol
C–H BDE ~99 kcal/mol
Class-level inference supports higher oxidative stability at C-3; direct data to verify.
No comparative microsomal stability data publicly available for this pair.
Fluorine substitution Metabolic stability CYP450 oxidation

Purity Specification for SAR Reproducibility

The compound is commercially available at a certified purity of 98% (CAS 2098051-53-5, Leyan Product No. 2258706) . This purity specification exceeds the 95% typical of research-grade sourcing for closely related analogs such as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 1137476-92-6) . A 98% purity baseline reduces the risk of confounding biological assay results due to impurities, which is critical when establishing quantitative structure-activity relationships (QSAR) or performing receptor binding assays where off-target effects from impurities can distort IC50/Ki determinations [1].

Purity
Specification review
98%
Exceeds 95% typical for analog; supports quantitative SAR reproducibility.
Vendor COA; re-purification may be unnecessary for binding assays.
Purity Quality control Structure-activity relationship

Validated D2/D3/5-HT Ligand Scaffold

The 8-azabicyclo[3.2.1]octane-3-methanamine scaffold is a patented and validated privileged chemotype for dual D2/D3 dopamine and 5-HT1A/5-HT2 serotonin receptor modulation, as demonstrated by compounds such as SSR181507, which combines D2 receptor antagonism with 5-HT1A receptor agonism to produce a unique antipsychotic-like neurochemical profile [1][2]. While receptor binding data for the specific fluorinated N-methyl derivative (CAS 2098051-53-5) have not been publicly disclosed, its structural features align with the pharmacophoric requirements defined in the Sanofi-Synthelabo patent series: a basic N-8 amine, a C-3 aminomethyl side chain, and the capacity for stereochemical diversity [1]. The combination of N-methylation and C-3 fluorination in the target compound represents a logical extension of this scaffold that may confer differentiated subtype selectivity or pharmacokinetic properties relative to the unsubstituted parent.

Scaffold Validation
Class-level
Patented D2/D3/5-HT1A/5-HT2 chemotype
Reported scaffold context reduces target-ID risk for procurement; binding data pending.
SSR181507 and Sanofi-Synthelabo series validate class; specific Ki data undisclosed.
Dopamine receptors Serotonin receptors Privileged scaffold

Research & Industrial Applications for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine


CNS Lead Optimization: BBB Penetration Advantage

In CNS drug discovery programs targeting D2/D3 dopamine or 5-HT serotonin receptors, the compound's XLogP3 of 0.7, single HBD, and TPSA of 29.3 Ų collectively predict superior passive BBB permeability compared to the N-desmethyl analog (XLogP3 0.2, 2 HBDs, TPSA 38.1 Ų) [1]. Medicinal chemistry teams should select this compound as the preferred starting scaffold when brain exposure is a critical project requirement, using the des-methyl analog only as a negative control for permeability studies [2].

Fluorinated Probe for Metabolic Stability Studies

The C-3 fluorine substituent provides a built-in metabolic blocking group. Researchers can deploy this compound alongside the non-fluorinated parent (CAS 1137476-92-6) in paired microsomal or hepatocyte stability assays to quantify the metabolic protective effect of C-3 fluorination in the tropane scaffold, generating scaffold-specific structure-metabolism relationship (SMR) data .

Selectivity Profiling at D2/D3/5-HT Receptors

Building on the established Sanofi-Synthelabo patent platform, this compound can be screened in radioligand displacement assays against D2L, D2S, D3, 5-HT1A, and 5-HT2 receptor subtypes to determine whether the combined N-methyl/C-3-fluoro substitution pattern confers a unique selectivity fingerprint relative to previously disclosed 8-azabicyclo[3.2.1]octane-3-methanamine derivatives such as SSR181507 [1].

Probe Development for Target Deconvolution

The 98% certified purity (Leyan) supports direct use in chemoproteomics and cellular thermal shift assay (CETSA) workflows where impurities ≥2% could generate false-positive target engagement signals. This purity specification reduces the need for pre-assay re-purification and accelerates probe-to-target deconvolution timelines .

Application
Selection Property
Validation Focus
CNS permeability research
Computed CNS MPO profile (XLogP3, HBD, TPSA)
Measured logD / PAMPA-BBB or in situ perfusion validation
Metabolic stability studies
C3-fluorine blocking group
Paired microsomal / hepatocyte stability vs. non-fluorinated analog
D2/D3/5-HT selectivity profiling
8-azabicyclo[3.2.1]octane-3-methanamine scaffold
Radioligand displacement panel; comparison to SSR181507 reference
Chemoproteomics probe development
98% certified purity
CETSA / target-engagement assay reproducibility; impurity interference review
Quote Request

Request a Quote for (3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.